Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
This compound belongs to the pyrimido[1,2-a]benzimidazole family, characterized by a fused heterocyclic core. The structure includes a 4-chlorophenyl substituent at position 4, a 2-oxo group, and an ethyl carboxylate moiety at position 2. The chloro substituent enhances lipophilicity and may influence binding interactions in biological targets compared to electron-donating groups like methyl or methoxy.
Properties
Molecular Formula |
C19H16ClN3O3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24) |
InChI Key |
XPBQASOWWNQIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Mechanism of Action
The compound exerts its effects primarily through interactions with various biological targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The chlorophenyl group enhances its binding affinity and specificity towards certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Substituent (Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate) :
The 4-nitrophenyl group (strong electron-withdrawing) increases reactivity and may enhance binding to electron-rich enzyme active sites. This compound also features a trifluoromethyl group, which boosts lipophilicity and metabolic stability . - Chloro Substituent (Target Compound) :
The 4-chlorophenyl group provides moderate electron-withdrawing effects, balancing solubility and membrane permeability. - Methyl Substituent (N-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide) :
The 4-methylphenyl group (electron-donating) increases solubility but may reduce target affinity compared to nitro or chloro derivatives .
b. Functional Group Modifications
- Carboxylate vs. Carboxamide: The ethyl carboxylate in the target compound offers different hydrogen-bonding capabilities compared to the carboxamide group in N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide . Carboxamides often exhibit improved bioavailability due to enhanced hydrogen-bond donor capacity.
Crystallographic and Solid-State Properties
The nitro/trifluoromethyl derivative exhibits strong π-π interactions between imidazole and phenyl rings, stabilizing its crystal lattice . The target compound’s chloro substituent may lead to similar stacking but with altered distances due to differences in electron density.
Physicochemical Properties
The nitro/trifluoromethyl derivative’s higher LogP reflects increased lipophilicity, while the trimethoxyphenyl analog’s methoxy groups reduce LogP but improve water solubility.
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. This compound has been associated with antibacterial effects against various strains of bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 13f | Staphylococcus aureus | 0.78 µg/ml |
| 13h | MRSA | 0.39 µg/ml |
| Ethyl 4-(4-chlorophenyl)-2-oxo... | E. coli | TBD |
Case Study: A study demonstrated that specific benzimidazole derivatives with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and MRSA strains, suggesting that ethyl derivatives may share these properties .
Anticancer Activity
Pyrimidine derivatives have also shown promise in anticancer applications. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Research Findings:
- A study highlighted the ability of certain pyrimidine compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Ethyl 4-(4-chlorophenyl)-2-oxo... was found to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties in animal models.
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | Effective Dose (ED50) |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)-2-oxo... | Maximal Electroshock Seizure (MES) | 21 mg/kg |
| Phenobarbital | MES | 22 mg/kg |
Case Study: In a comparative study, the anticonvulsant activity of ethyl derivatives was assessed against standard treatments like phenobarbital. The results indicated comparable efficacy with lower doses required for the ethyl derivative .
The biological activities of ethyl 4-(4-chlorophenyl)-2-oxo... are largely attributed to its ability to interact with various biological targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis and function.
- Anticancer: Inhibition of DNA synthesis and induction of apoptosis in malignant cells.
- Anticonvulsant: Modulation of neurotransmitter systems and ion channels involved in seizure activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
